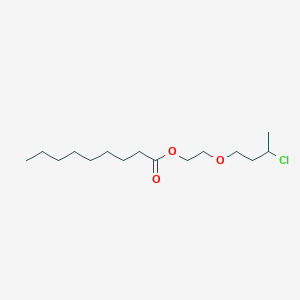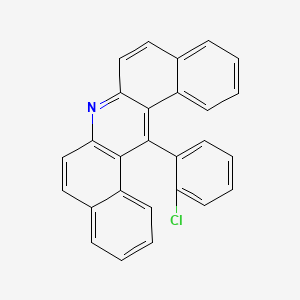
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) which are known for their complex structures and significant environmental impact. This compound is of particular interest due to its mutagenic and carcinogenic properties, making it a subject of study in environmental forensics and toxicology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,j)acridine, 14-(2-chlorophenyl)- typically involves a multi-step process. One common method includes the regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its broad applicability and good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of palladium catalysts and cycloisomerization reactions are likely employed in large-scale production as well.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrides for reduction reactions, and halogenated organics for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted acridines.
Aplicaciones Científicas De Investigación
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as an analytical standard for the determination of PAHs in environmental samples.
Biology: Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine: Research into its biological effects can contribute to understanding cancer development and potential therapeutic targets.
Mecanismo De Acción
The mechanism by which dibenzo(a,j)acridine, 14-(2-chlorophenyl)- exerts its effects involves its interaction with DNA. It can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo(a,h)acridine
- Dibenzo(a,c)anthracene
- Benzo©acridine
- Indeno(1,2,3-cd)pyrene
- Dibenzo(a,h)anthracene
Uniqueness
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is unique due to its specific structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different mutagenic and carcinogenic properties, making it a distinct subject of study in environmental and biological research.
Propiedades
Número CAS |
35839-54-4 |
|---|---|
Fórmula molecular |
C27H16ClN |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16ClN/c28-22-12-6-5-11-21(22)27-25-19-9-3-1-7-17(19)13-15-23(25)29-24-16-14-18-8-2-4-10-20(18)26(24)27/h1-16H |
Clave InChI |
PUTUGNFDBXZQSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CC=C6Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


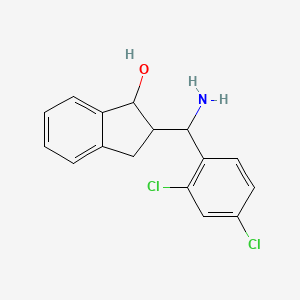
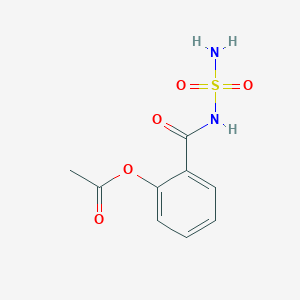
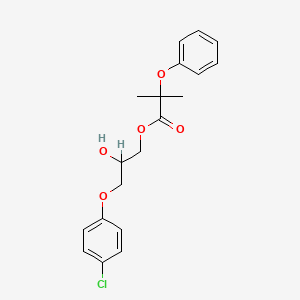
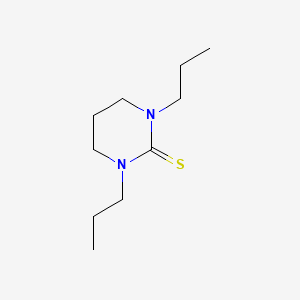

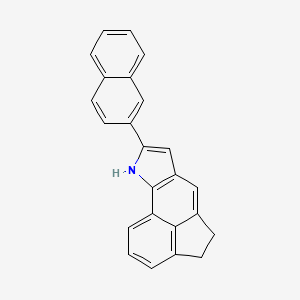
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

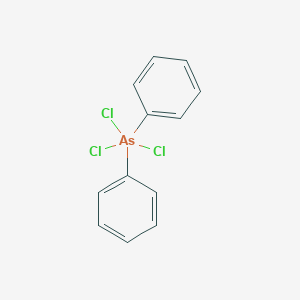
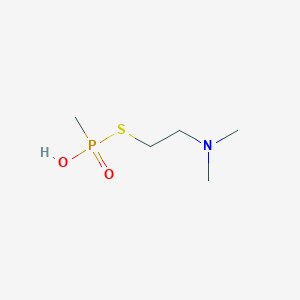
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
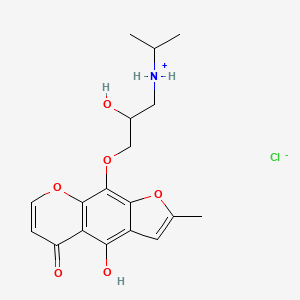
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
